molecular formula C3H5O B103655 1-Oxopropyl CAS No. 15843-24-0

1-Oxopropyl

Cat. No.: B103655
CAS No.: 15843-24-0
M. Wt: 57.07 g/mol
InChI Key: UFUASNAHBMBJIX-UHFFFAOYSA-N
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Description

The 1-oxopropyl functional group is a key structural component in several bioactive compounds. One prominent example is 2-(3-Carboxy-1-oxopropyl) amino-2-deoxy-D-glucose (COPADG), a derivative of D-glucose and a monosaccharide derivative of degraded chitosan . COPADG serves as a valuable tool in oncological research, demonstrating potent anti-proliferative activity against human esophageal cancer cell lines (Eca-109) in vitro . Its primary research value lies in its dose- and time-dependent inhibition of cancer cell proliferation, with a maximum inhibition rate of 83.75% observed in studies, providing a basis for exploring new chemotherapeutic strategies . The mechanism of action, while not fully elucidated, is believed to involve the compound's antiproliferative properties, which impair the unchecked growth that characterizes cancer cells . This makes COPADG a compound of significant interest for researchers investigating novel pathways for esophageal cancer therapy. It is critical to note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

15843-24-0

Molecular Formula

C3H5O

Molecular Weight

57.07 g/mol

InChI

InChI=1S/C3H5O/c1-2-3-4/h2H2,1H3

InChI Key

UFUASNAHBMBJIX-UHFFFAOYSA-N

SMILES

CC[C]=O

Canonical SMILES

CC[C]=O

Other CAS No.

15843-24-0

Origin of Product

United States

Comparison with Similar Compounds

ACE Inhibitors

1-Oxopropyl-containing ACE inhibitors, such as CI-906 and CI-907 , demonstrate distinct potency compared to analogs with alternative substituents. The this compound group in these prodrugs enhances bioavailability, as evidenced by their conversion to active diacid forms with lower IC₅₀ values (Table 1).

Table 1: ACE Inhibitor Activity

Compound IC₅₀ (M) (Prodrug) IC₅₀ (M) (Diacid)
CI-906 8.3 × 10⁻⁹ 2.8 × 10⁻⁹
CI-907 1.0 × 10⁻⁷ 2.6 × 10⁻⁹
Enalapril (Ref) 1.2 × 10⁻⁹

The this compound group in CI-906/CI-907 facilitates sustained enzyme inhibition, outperforming sulfhydryl-based inhibitors like captopril in safety and oral efficacy .

Analgesics

The opioid derivative R 31 833 ([methyl 4-[N-(this compound)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate]) exhibits extreme potency (ED₅₀ = 0.00032 mg/kg, 10,031× morphine) due to the this compound group’s optimal balance of lipophilicity and hydrogen-bonding capacity. By contrast, analogs with methyl or methoxymethyl substituents (e.g., R 30 730) show reduced duration or potency (Table 2) .

Table 2: Analgesic Activity of Fentanyl Derivatives

Compound ED₅₀ (mg/kg) Safety Margin (LD₅₀/ED₅₀) Duration (h)
R 31 833 0.00032 25,211 4.0
R 30 730 0.00045 25,211 1.5
Fentanyl 0.0021 277 1.0

Chemical Properties and Stability

Antioxidant Phenolic Derivatives

The phenolic compound 2,6-bis(1,1-dimethylethyl)-4-(this compound)phenol (27.03% abundance in M. charantia ethyl acetate extract) demonstrates superior antioxidant activity compared to non-ketone analogs. Its this compound group likely enhances radical scavenging via electron delocalization, whereas ethyl or acetyl substituents show lower relative abundances (e.g., 14.33% for ethyl iso-allocholate) .

Stereochemical Influence

In myrmicarin alkaloids, the this compound group at C5 enables epimerization under basic conditions, a property absent in methyl-substituted analogs. This dynamic stereochemistry complicates NMR analysis but offers synthetic flexibility for generating diastereomers .

Pharmacokinetics and Metabolism

Prodrug Activation

Mitochondrial reduction of this compound-containing prodrugs (e.g., Ro 48-3656) occurs faster than microsomal activation, with kidney and liver mitochondria showing the highest activity. This contrasts with acetylated analogs, which rely more on hepatic microsomes .

Table 3: Organ-Specific Reduction Rates

Organ Reduction Rate (nmol/min/mg protein)
Kidney 12.4
Liver 9.8
Brain 3.2

Solubility and Extraction

This compound derivatives like 2-(this compound)-benzoic acid exhibit moderate polarity, enabling efficient extraction via ethyl acetate (45 VCs detected in PDMS fibers). This contrasts with highly polar analogs requiring acetone or hexane mixtures .

Structural Analog Comparison

Table 4: Substituent Impact on Key Properties

Compound Type Substituent Key Property Reference
ACE Inhibitor This compound High oral bioavailability, IC₅₀ ~10⁻⁹ M
ACE Inhibitor Sulfhydryl Rapid metabolism, toxicity risks
Analgesic This compound ED₅₀ ~0.0003 mg/kg, long duration
Analgesic Methoxymethyl Shorter duration (~1.5 h)
Phenolic Antioxidant This compound 27% abundance, radical scavenging
Phenolic Antioxidant Acetyl Lower abundance (<10%)

Q & A

Q. Methodological Insight :

  • Design reactions in anhydrous conditions to avoid side reactions with water.
  • Monitor reaction progress via TLC or FTIR to track carbonyl group disappearance.

Basic: Which spectroscopic techniques are most effective for characterizing this compound-containing compounds?

Key methods include:

  • Mass Spectrometry (MS) : Identifies molecular ions (e.g., m/z 178.18 for benzoic acid derivatives) and fragmentation patterns (e.g., loss of CO or CH3 groups) .
  • NMR : The carbonyl carbon in this compound resonates at ~200–220 ppm (¹³C NMR), while α-protons appear as deshielded signals (2.5–3.5 ppm in ¹H NMR) .

Q. Best Practices :

  • Use deuterated solvents (e.g., CDCl3) to avoid interference in NMR analysis.
  • Cross-validate MS data with high-resolution instruments (HRMS) for precise mass confirmation.

Advanced: How can diazo-based reagents like the Bestmann-Ohira reagent be applied to synthesize this compound derivatives?

The Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) enables efficient synthesis of alkynes via homologation. For this compound derivatives, it can generate propargyl ketones, which are precursors to cyclopropane or heterocyclic systems.

Q. Methodological Considerations :

  • Handle diazo compounds under inert atmospheres (N2/Ar) due to explosivity risks .
  • Use low temperatures (−20°C to 0°C) to stabilize reactive intermediates .

Advanced: How can researchers resolve contradictions in synthetic yields when using different nucleophiles with this compound ketones?

Yield discrepancies often arise from steric hindrance or electronic effects. For example:

NucleophileSteric BulkYield Trend
NH3LowHigh (80–90%)
t-BuNH2HighLow (20–30%)

Q. Resolution Strategies :

  • Optimize solvent polarity (e.g., switch from THF to DMF for bulky nucleophiles).
  • Use computational tools (DFT) to predict transition-state energetics .

Methodology: How to design reproducible synthetic protocols for this compound derivatives?

Follow guidelines for experimental documentation:

  • Detailed Procedures : Specify stoichiometry, temperature, and reaction time (e.g., "stirred at 60°C for 12 h under N2") .
  • Purity Validation : Include HPLC/GC data and melting points for crystalline products .
  • Supporting Information : Archive raw spectral data and synthetic intermediates in supplementary files .

Analytical: How to interpret mass spectrometry fragmentation patterns for this compound benzoic acid derivatives?

For 2-(this compound)benzoic acid (C10H10O3, MW 178.18):

  • Base peak at m/z 178 (molecular ion).
  • Key fragments:
    • m/z 160: Loss of H2O (−18 Da).
    • m/z 132: Loss of CO2 (−44 Da) from decarboxylation .

Pro Tip : Compare with NIST reference spectra for confirmation .

Advanced: What are the challenges in multi-step synthesis of this compound cyclopropane derivatives?

Cyclopropane rings (e.g., trans-2-[3-(3-fluorophenyl)-1-oxopropyl]cyclopropanecarboxylic acid) require:

  • Ring Strain Mitigation : Use transition-metal catalysts (e.g., Rh2(OAc)4) for controlled [2+1] cycloadditions .
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis to isolate trans/cis isomers .

Safety: What precautions are critical when handling reactive this compound intermediates?

  • Diazo Compounds : Avoid friction, sparks, or static discharge; store in flame-resistant cabinets .
  • Toxic Byproducts : Use fume hoods for reactions releasing CO or NOx gases .

Advanced: How does steric hindrance in this compound substituents influence reaction pathways?

Bulky groups (e.g., tert-butyl) adjacent to the carbonyl:

  • Reduce nucleophilic attack rates (e.g., 50% slower in alkylation reactions).
  • Favor alternative pathways like elimination or rearrangement .

Q. Experimental Design :

  • Compare kinetics using pseudo-first-order conditions.
  • Use X-ray crystallography to analyze steric environments .

Methodology: How to document experimental procedures for this compound compounds to ensure reproducibility?

  • Structured Reporting : Follow IMRaD format, with separate sections for synthesis, characterization, and discussion .
  • Data Tables : Include molar ratios, yields, and spectral assignments (e.g., ¹H NMR δ 2.1–2.3 ppm for CH2 near carbonyl) .
  • Ethical Compliance : Disclose safety protocols for hazardous reagents (e.g., diazo compounds) .

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